(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one
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Overview
Description
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one is a synthetic organic compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-hydroxyestra-1,3,5(10)-trien-17-one with 4-(trifluoromethoxy)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a saturated compound.
Scientific Research Applications
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of estrogens and their derivatives.
Biology: The compound is investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Research explores its potential as a therapeutic agent for hormone-related disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar core structure but lacking the trifluoromethoxy group.
Tamoxifen: A synthetic estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another synthetic estrogen receptor modulator with distinct structural features.
Uniqueness
The presence of the trifluoromethoxy group in (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy compared to similar compounds.
Properties
Molecular Formula |
C26H25F3O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(16E)-3-hydroxy-13-methyl-16-[[4-(trifluoromethoxy)phenyl]methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H25F3O3/c1-25-11-10-21-20-9-5-18(30)13-16(20)4-8-22(21)23(25)14-17(24(25)31)12-15-2-6-19(7-3-15)32-26(27,28)29/h2-3,5-7,9,12-13,21-23,30H,4,8,10-11,14H2,1H3/b17-12+ |
InChI Key |
GAKVNINHIOJQFK-SFQUDFHCSA-N |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC(F)(F)F)/C2=O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC(F)(F)F)C2=O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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